3-(4-Hydroxyphenyl)pentanedioic acid
Overview
Description
3-(4-Hydroxyphenyl)pentanedioic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a glutaric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pentanedioic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation to yield the desired product. Another method involves the use of 4-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including bromination, cyanation, and hydrolysis to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 3-(4-oxophenyl)glutaric acid and 3-(4-carboxyphenyl)glutaric acid.
Reduction: Products include 3-(4-hydroxyphenyl)pentanediol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-(4-Hydroxyphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)pentanedioic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The glutaric acid backbone can interact with metabolic enzymes, potentially affecting energy production and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the hydroxyphenyl group.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but has a different backbone structure.
3-Hydroxyglutaric acid: Similar backbone but with a hydroxy group on the glutaric acid moiety.
Uniqueness
3-(4-Hydroxyphenyl)pentanedioic acid is unique due to the combination of the hydroxyphenyl group and the glutaric acid backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)pentanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8,12H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
INZWPLIECFXWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.